molecular formula C10H16F2N2O2 B15061467 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B15061467
M. Wt: 234.24 g/mol
InChI Key: XLTKDPRBZWJZEZ-UHFFFAOYSA-N
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Description

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C10H16F2N2O2 and a molecular weight of 234.24 g/mol . This compound is characterized by its unique structure, which includes a diazabicycloheptane core with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane typically involves the following steps:

    Formation of the Diazabicycloheptane Core: The core structure is synthesized through a series of cyclization reactions. These reactions often involve the use of amines and halogenated compounds under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Boc Protection:

Industrial Production Methods

While specific industrial production methods for 2-Boc-4,4-difluoro-2,6-diazabicyclo[32This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at Fluorine Sites

The 4,4-difluoro configuration enables substitution reactions, particularly under SN2 or SNAr (nucleophilic aromatic substitution) conditions. Fluorine atoms act as leaving groups due to their moderate electronegativity and ability to stabilize transition states.

Reaction TypeReagents/ConditionsProductKey Features
Fluorine DisplacementAmines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO) with base (K₂CO₃ or Et₃N)4,4-Disubstituted bicycloheptane derivativesHigh regioselectivity at C4 due to fluorine activation

Example:
Reaction with sodium methoxide yields 4,4-dimethoxy derivatives. Steric hindrance from the bicyclic structure limits reactivity at other positions.

Boc Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the secondary amine for further transformations:

StepReagents/ConditionsIntermediate/ProductApplication
Boc RemovalTrifluoroacetic acid (TFA) or HCl in dioxane4,4-Difluoro-2,6-diazabicyclo[3.2.0]heptane (free amine)Prepares scaffold for drug discovery
Amine AlkylationAlkyl halides, Mitsunobu conditionsN-Alkylated bicycloheptanesEnhances lipophilicity for CNS-targeted molecules
AcylationAcid chlorides/anhydridesN-Acyl derivativesStabilizes amine for peptide coupling

Radical-Mediated Reactions via Spin-Center Shift (SCS)

The compound’s fluorine atoms and bicyclic framework may participate in radical processes, as inferred from analogous systems :

  • Mechanism : Under photoredox catalysis (e.g., Ru(bpy)₃²⁺), single-electron transfer generates radical intermediates. SCS involves 1,2-radical translocation with heterolytic cleavage of C–F bonds .

  • Example Pathway :

    • Photoredox-initiated radical formation at C4.

    • SCS with elimination of fluoride ion.

    • Trapping by hydrogen atom transfer (HAT) agents (e.g., thiols) or recombination with electrophiles.

Key Insight : Computational studies suggest orbital alignment (SOMO–σ* overlap) governs reaction efficiency .

Ring-Opening and Functional Group Interconversion

Strain in the bicyclo[3.2.0]heptane system facilitates ring-opening under controlled conditions:

ReactionConditionsOutcome
Acidic HydrolysisH₂SO₄, H₂O, heatCleavage to linear diamino diols
Reductive OpeningLiAlH₄ or BH₃·THFSaturated hydrocarbon backbone

Comparative Reactivity Table

PositionReactivity DriversSusceptible Reactions
C4-FHigh electronegativity, polar C–F bondSN2, SNAr, radical substitution
Boc-NAcid-labile carbamateDeprotection, alkylation, acylation
Bicyclic CoreAngle strain (bridgehead), conjugation with N lone pairsRing-opening, ligand-metal coordination

Challenges and Optimization

  • Steric Effects : The bicyclic structure impedes nucleophilic attack at bridgehead carbons.

  • Solvent Sensitivity : Reactions require polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.

  • Catalyst Design : Transition-metal catalysts (e.g., Pd, Cu) improve cross-coupling efficiency but may require tailored ligands.

This compound’s multifunctional architecture makes it a valuable intermediate in medicinal chemistry and materials science, particularly for developing orexin receptor modulators and fluorinated bioactive molecules.

Scientific Research Applications

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc group provides steric protection, allowing the compound to reach its target site without premature degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is unique due to the presence of fluorine atoms, which significantly influence its chemical behavior and biological activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .

Biological Activity

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane (CAS No. 1251020-14-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its pharmacological properties and applications.

  • Molecular Formula : C10H16F2N2O2
  • Molecular Weight : 234.24 g/mol
  • Purity : Typically ≥ 98% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that this compound may function as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and pain .

Pain Management

The compound is being investigated for its potential role in pain management, particularly in conditions such as diabetic peripheral neuropathic pain. Preliminary findings suggest that it may modulate pain pathways through its action on specific receptors or enzymes involved in pain signaling .

Study 1: In Vitro Activity

In vitro studies have demonstrated that bicyclic compounds similar to this compound exhibit significant inhibition of certain enzymes implicated in inflammatory responses. These findings support the hypothesis that this class of compounds may be beneficial in treating inflammatory diseases .

Study 2: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of related compounds indicates that structural features significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments have shown that derivatives with similar structures can have varied safety profiles depending on their functional groups .

Data Tables

PropertyValue
CAS Number1251020-14-0
Molecular FormulaC10H16F2N2O2
Molecular Weight234.24 g/mol
Purity≥ 98%
Potential ApplicationsAntimicrobial, Pain Relief

Properties

Molecular Formula

C10H16F2N2O2

Molecular Weight

234.24 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-10(11,12)7-6(14)4-13-7/h6-7,13H,4-5H2,1-3H3

InChI Key

XLTKDPRBZWJZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CN2)(F)F

Origin of Product

United States

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